molecular formula C23H25N3O4S2 B11244199 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11244199
M. Wt: 471.6 g/mol
InChI Key: PJLPFQFPZWXNPI-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the acylation of the quinoline derivative with 4-methylphenyl acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted quinoline derivatives .

Scientific Research Applications

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine-4-sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H25N3O4S2/c1-16-3-5-18(6-4-16)24-22(27)15-31-23-13-17(2)20-14-19(7-8-21(20)25-23)32(28,29)26-9-11-30-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)

InChI Key

PJLPFQFPZWXNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C

Origin of Product

United States

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